molecular formula C17H17FN4O2 B11459664 2-(2-fluorobenzyl)-5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

2-(2-fluorobenzyl)-5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11459664
M. Wt: 328.34 g/mol
InChI Key: VXFBXJWFOKCVIR-UHFFFAOYSA-N
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Description

2-(2-fluorobenzyl)-5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that features a triazolone core structure

Preparation Methods

The synthesis of 2-(2-fluorobenzyl)-5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the triazolone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds.

    Introduction of the 2-fluorobenzyl group: This step involves the nucleophilic substitution reaction of a suitable benzyl halide with the triazolone intermediate.

    Attachment of the 4-methoxyphenylamino group: This is typically done through a nucleophilic aromatic substitution reaction, where the amino group is introduced to the aromatic ring.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and optimized reaction conditions.

Chemical Reactions Analysis

2-(2-fluorobenzyl)-5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents such as halides or amines.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzyl)-5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, receptor binding, and subsequent signaling cascades.

Comparison with Similar Compounds

Similar compounds to 2-(2-fluorobenzyl)-5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one include other triazolone derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C17H17FN4O2

Molecular Weight

328.34 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-[(4-methoxyanilino)methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C17H17FN4O2/c1-24-14-8-6-13(7-9-14)19-10-16-20-17(23)22(21-16)11-12-4-2-3-5-15(12)18/h2-9,19H,10-11H2,1H3,(H,20,21,23)

InChI Key

VXFBXJWFOKCVIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NN(C(=O)N2)CC3=CC=CC=C3F

Origin of Product

United States

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